3-Fluorobenzhydrol

Description

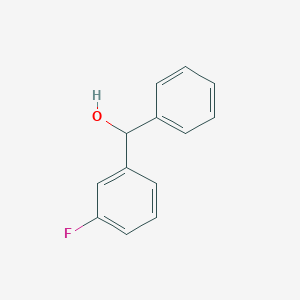

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYUNJUNPZKDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341169 | |

| Record name | 3-Fluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365-17-3 | |

| Record name | 3-Fluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluorobenzhydrol chemical properties and reactivity profile

An In-depth Technical Guide to 3-Fluorobenzhydrol: Chemical Properties and Reactivity Profile

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluorobenzhydrol, a fluorinated aromatic alcohol of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, spectroscopic signature, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Identity and Physicochemical Properties

3-Fluorobenzhydrol, systematically named (3-fluorophenyl)(phenyl)methanol, is a secondary alcohol characterized by a benzhydryl scaffold with a fluorine atom substituted at the meta-position of one phenyl ring. This fluorine substitution imparts unique electronic properties that can influence molecular interactions and metabolic stability, making it a valuable building block in drug discovery.

Structural and Identifying Information

-

Chemical Structure:

-

Synonyms: (3-Fluorophenyl)(phenyl)methanol[1]

Physicochemical Data Summary

The following table summarizes the key physical properties of 3-Fluorobenzhydrol, which are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Melting Point | 26-27 °C | [1] |

| Boiling Point | 178-179 °C (at 16 Torr) | [1] |

| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.28 ± 0.20 (Predicted) | [1] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of 3-Fluorobenzhydrol. Based on its structure, the following spectral characteristics are expected.[3][4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will feature distinct regions. The aromatic protons will appear as complex multiplets between 7.0 and 7.5 ppm. The benzylic proton (CH-OH) will be a singlet or doublet around 5.8 ppm, which may show coupling to the hydroxyl proton. A broad singlet corresponding to the hydroxyl proton (OH) will also be present, and its chemical shift is solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show multiple signals in the aromatic region (110-145 ppm). The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The benzylic carbon (CH-OH) signal will appear around 75 ppm.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected, characteristic of the aryl-fluoride environment.

-

IR (Infrared) Spectroscopy: Key absorption bands will confirm the presence of principal functional groups. A broad peak around 3200-3600 cm⁻¹ corresponds to the O-H stretching of the alcohol. Strong absorptions between 1000-1200 cm⁻¹ are characteristic of the C-O stretch. Aromatic C-H and C=C stretching vibrations will be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.[5]

-

MS (Mass Spectrometry): Electron Ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 202.22. Common fragmentation patterns include the loss of a water molecule (M-18) and cleavage to form the stable benzhydryl cation.[3]

Synthesis of 3-Fluorobenzhydrol

A standard and reliable method for synthesizing 3-Fluorobenzhydrol is the Grignard reaction. This involves the nucleophilic addition of a phenyl Grignard reagent to 3-fluorobenzaldehyde.

Synthetic Workflow: Grignard Reaction

Caption: Grignard synthesis of 3-Fluorobenzhydrol.

Experimental Protocol: Synthesis via Grignard Reagent

-

Preparation of Grignard Reagent: In an oven-dried, three-necked flask equipped with a reflux condenser and dropping funnel, place magnesium turnings under an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous diethyl ether. Slowly add a solution of bromobenzene in anhydrous ether to initiate the reaction. Reflux the mixture until most of the magnesium is consumed to yield a solution of phenylmagnesium bromide.

-

Addition Reaction: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-fluorobenzaldehyde in anhydrous ether dropwise, maintaining the temperature below 10 °C.

-

Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Reactivity Profile and Key Transformations

The reactivity of 3-Fluorobenzhydrol is dominated by its secondary alcohol functional group.

A. Oxidation to 3-Fluorobenzophenone

The secondary alcohol can be readily oxidized to the corresponding ketone, 3-fluorobenzophenone, a valuable intermediate in its own right. Various oxidizing agents can be employed.[6][7]

Oxidation Workflow

Caption: Oxidation of 3-Fluorobenzhydrol to 3-Fluorobenzophenone.

Experimental Protocol: Bleach (NaOCl) Oxidation[8]

-

Setup: Dissolve 3-Fluorobenzhydrol in a suitable solvent like ethyl acetate or dichloromethane (DCM).

-

Reaction: Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) if using a biphasic system. Cool the mixture in an ice bath and add household bleach (sodium hypochlorite solution) dropwise with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Separate the organic layer. Wash with sodium sulfite solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude 3-fluorobenzophenone, which can be purified by recrystallization or chromatography.

B. Esterification

The hydroxyl group of 3-Fluorobenzhydrol can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. This reaction is often catalyzed by a strong acid.[8][9][10]

Esterification Workflow (Fischer Esterification)

Caption: Fischer Esterification of 3-Fluorobenzhydrol.

Experimental Protocol: General Esterification

-

Setup: In a round-bottom flask, combine 3-Fluorobenzhydrol, a carboxylic acid (e.g., acetic acid), and a catalytic amount of concentrated sulfuric acid in a solvent like toluene.

-

Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction by TLC.

-

Workup: After completion, cool the mixture and wash with saturated sodium bicarbonate solution to neutralize the acid. Separate the organic layer, dry it, and concentrate it. Purify the resulting ester by column chromatography.

Applications in Research and Drug Development

Fluorinated organic molecules are of paramount importance in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. 3-Fluorobenzhydrol serves as a key intermediate for introducing the fluorobenzhydryl moiety into larger, more complex molecules. This structural motif is found in various biologically active compounds, including those targeting the central nervous system.[11][12] Its derivatives are explored as potential glycine transporter inhibitors and in the development of treatments for neuropsychiatric disorders.[11]

Safety and Handling

Proper safety precautions are essential when working with 3-Fluorobenzhydrol and its reagents.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.[13][15]

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents and sources of ignition.[13]

-

Spill Management: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Ensure adequate ventilation in the affected area.[15][16]

-

First Aid:

References

-

3-Fluorobenzaldehyde | C7H5FO | CID 68009. (n.d.). PubChem. Retrieved from [Link]

-

MS (A), IR (B), ¹H-NMR (C), UV-Vis and fluorescence (D) spectrum of compound 3. (n.d.). ResearchGate. Retrieved from [Link]

-

Greener Oxidation of Benzhydrol: Evaluating Three Oxidation Procedures in the Organic Laboratory. (n.d.). ResearchGate. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Study on Oxidation of Benzhydrol and p-Chlorobenzhydrol by Selenium Dioxide: Reaction Kinetics. (n.d.). ARC Journals. Retrieved from [Link]

-

365-17-3 | 3-Fluorobenzhydrol. (n.d.). Tetrahedron. Retrieved from [Link]

-

Experiment 3 - Oxidation of Benzhydrol. (2020, May 1). YouTube. Retrieved from [Link]

-

Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024, June 30). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy. (2020, February 14). University of Wisconsin-Madison. Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube. Retrieved from [Link]

-

Safety Data Sheet: Fluorobenzene. (n.d.). Carl ROTH. Retrieved from [Link]

-

Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. (n.d.). ResearchGate. Retrieved from [Link]

-

Oxidation of Benzhydrol. (2020, March 31). YouTube. Retrieved from [Link]

-

Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction. (n.d.). National Institutes of Health. Retrieved from [Link]

- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (n.d.). Google Patents.

-

Synthesis of Esters with Different Flavors using Fisher Esterification. (2024, September 6). ResearchGate. Retrieved from [Link]

-

Unlocking Therapeutic Potential: The Role of 1-Benzhydryl-3-fluoroazetidine Hydrochloride in Neuropsychiatric Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]

-

Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions. (2023, May 8). National Institutes of Health. Retrieved from [Link]

-

Esterification of 3,5-dinitrobenzoic acid with 2-hydroxyethyl methacrylate polymers. (n.d.). JOCPR. Retrieved from [Link]

Sources

- 1. 3-FLUOROBENZHYDROL | 365-17-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arcjournals.org [arcjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. carlroth.com [carlroth.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 3-Fluorobenzhydrol

Introduction: The Significance of Fluorination in Drug Discovery and the Unique Case of 3-Fluorobenzhydrol

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's physical properties is paramount. These characteristics, such as melting and boiling points, are not mere data points; they are indicators of the intermolecular forces at play, which in turn dictate a compound's solubility, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate these properties.[1][2] Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for hydrogen, profoundly influencing a molecule's electronic distribution, metabolic stability, and binding affinity to biological targets.[3][4][5]

This guide provides an in-depth technical exploration of the physical properties of 3-Fluorobenzhydrol, a fluorinated derivative of benzhydrol. We will delve into its melting and boiling points, offering not just the empirical data but also a detailed rationale for these values grounded in the principles of intermolecular forces. Furthermore, we will present standardized, field-proven protocols for the experimental determination of these critical parameters. This document is designed to equip researchers with the foundational knowledge and practical methodologies necessary to effectively handle and characterize 3-Fluorobenzhydrol and similar fluorinated compounds in a drug discovery and development context.

Core Physical Properties of 3-Fluorobenzhydrol

The introduction of a fluorine atom onto one of the phenyl rings of benzhydrol has a discernible effect on its physical properties. A summary of the key physical data for 3-Fluorobenzhydrol and its parent compound, benzhydrol, is presented below for comparative analysis.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Molecular Weight ( g/mol ) |

| Benzhydrol |  | 65-67 | 297-298 | 184.24[6] |

| 3-Fluorobenzhydrol | 26-27 | 178-179 (at 16 Torr) | 202.22[7][8] |

The Causality Behind the Physical Properties: An Analysis of Intermolecular Forces

The observed differences in the melting and boiling points between benzhydrol and 3-Fluorobenzhydrol can be rationalized by examining the influence of the fluorine substituent on the predominant intermolecular forces: hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Hydrogen Bonding

The primary intermolecular interaction governing the physical properties of both molecules is hydrogen bonding, owing to the presence of the hydroxyl (-OH) group. The hydroxyl group can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the O atom).

The introduction of a highly electronegative fluorine atom at the meta position of one of the phenyl rings in 3-Fluorobenzhydrol induces a negative inductive effect (-I effect). This effect withdraws electron density from the aromatic ring and, to a lesser extent, from the benzylic carbon and the attached hydroxyl group. This can slightly increase the acidity of the hydroxyl proton, potentially leading to stronger hydrogen bonding interactions in some contexts.[9] However, the fluorine atom itself can also act as a weak hydrogen bond acceptor.[10] The interplay of these electronic effects and potential intramolecular interactions can influence the overall strength of intermolecular hydrogen bonding in the solid and liquid states.

Dipole-Dipole Interactions

Benzhydrol possesses a dipole moment due to the polar C-O and O-H bonds. In 3-Fluorobenzhydrol, the highly polar C-F bond introduces an additional strong dipole. The overall molecular dipole moment is the vector sum of these individual bond dipoles. The presence of the C-F bond in 3-Fluorobenzhydrol is expected to increase the molecule's overall polarity, leading to stronger dipole-dipole interactions between molecules in the liquid state.[11] These enhanced electrostatic attractions require more energy to overcome, which would typically contribute to a higher boiling point.

Van der Waals Forces (London Dispersion Forces)

Van der Waals forces are present in all molecules and increase with the number of electrons and the surface area of the molecule.[12][13] 3-Fluorobenzhydrol has a higher molecular weight and more electrons than benzhydrol, which would suggest stronger van der Waals forces. Perfluorination of aromatic compounds has been shown to reinforce their van der Waals interactions.[14]

Synthesizing the Effects: Explaining the Melting and Boiling Points

The significantly lower melting point of 3-Fluorobenzhydrol (26-27 °C) compared to benzhydrol (65-67 °C) suggests that the fluorine substitution disrupts the crystal lattice packing more than it enhances intermolecular attractive forces in the solid state. The introduction of the fluorine atom may interfere with the efficient packing of the molecules, leading to a less stable crystal lattice that requires less energy to break apart.

Conversely, the boiling point of 3-Fluorobenzhydrol is lower than that of benzhydrol, which may seem counterintuitive given the expected increase in polarity and van der Waals forces. However, it is crucial to note that the reported boiling point for 3-Fluorobenzhydrol (178-179 °C) is at reduced pressure (16 Torr).[7] Extrapolating this to atmospheric pressure would result in a significantly higher temperature, likely closer to that of benzhydrol. The complex interplay of enhanced dipole-dipole interactions and potentially altered hydrogen bonding networks in the liquid state, along with the increased molecular weight, determines the boiling point. A definitive comparison would require the boiling point of 3-Fluorobenzhydrol at standard pressure.

Experimental Determination of Physical Properties

Accurate and reproducible determination of melting and boiling points is fundamental for compound identification and purity assessment. The following sections provide detailed, step-by-step methodologies for these crucial experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, while impurities tend to depress and broaden the melting range.

Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

-

Sample Preparation:

-

Place a small amount of dry 3-Fluorobenzhydrol powder on a clean, dry watch glass.

-

Crush the powder into a fine consistency using a spatula.

-

Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.

-

-

Apparatus Setup:

-

Insert the capillary tube, sealed end down, into the sample holder of the Mel-Temp apparatus.

-

Ensure the thermometer is correctly positioned with the bulb adjacent to the sample.

-

-

Measurement:

-

Turn on the apparatus and set an initial heating rate to rapidly approach the expected melting point.

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Recording:

-

Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

-

Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Protocol: Micro Boiling Point Determination using a Thiele Tube

-

Sample Preparation:

-

Add a small amount (a few drops) of liquid 3-Fluorobenzhydrol to a small test tube or a fusion tube.

-

Seal one end of a capillary tube using a flame.

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the thermometer and test tube assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil), ensuring the sample is below the oil level.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The convection currents in the oil will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

-

Data Recording:

-

Record the temperature at which the liquid enters the capillary tube as the boiling point. Note the atmospheric pressure if it deviates significantly from standard pressure.

-

Logical Relationship in Boiling Point Determination

Caption: Logical sequence of events in boiling point measurement.

Applications and Relevance in Drug Development

The benzhydrol moiety is a common scaffold in medicinal chemistry, and its fluorination can significantly impact a compound's therapeutic potential. The introduction of fluorine can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase a drug's half-life and oral bioavailability.[4]

-

Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

-

Alter pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as dipole-dipole interactions and weak hydrogen bonds, thereby enhancing binding affinity and potency.[15]

While specific applications of 3-Fluorobenzhydrol itself are not extensively documented in publicly available literature, its structure represents a valuable building block for the synthesis of novel drug candidates. The principles governing its physical properties are directly applicable to the design and development of new chemical entities containing fluorinated benzhydryl groups for a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[16][17]

Conclusion

3-Fluorobenzhydrol serves as an excellent case study for understanding the profound impact of fluorination on the physical properties of organic molecules. Its melting and boiling points, while seemingly straightforward parameters, are the macroscopic manifestation of a complex interplay of intermolecular forces at the molecular level. For drug development professionals, a thorough grasp of these principles is not merely academic; it is a critical component of rational drug design. By understanding how a simple atomic substitution can alter a compound's physical behavior, researchers can more effectively design molecules with optimized pharmacokinetic and pharmacodynamic profiles, ultimately accelerating the journey from the laboratory to the clinic.

References

-

Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC - NIH. (2015, June 30). Retrieved January 1, 2026, from [Link]

-

Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of Pentafluoropyridine-Ne - MDPI. (2021, December 21). Retrieved January 1, 2026, from [Link]

-

Application of Bioisosteres in Drug Design. (2012, May 7). Retrieved January 1, 2026, from [Link]

-

Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Retrieved January 1, 2026, from [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.). Retrieved January 1, 2026, from [Link]

-

3-FLUOROBENZHYDROL | CAS#:365-17-3 | Chemsrc. (n.d.). Retrieved January 1, 2026, from [Link]

-

Van der Waals forces | Intermolecular Interactions & Applications | Britannica. (2025, December 16). Retrieved January 1, 2026, from [Link]

-

The Synthesis and Some Physical Properties of Certain Aromatic Fluorides - e-Publications@Marquette. (n.d.). Retrieved January 1, 2026, from [Link]

-

Importance of Fluorine in Benzazole Compounds - PubMed. (2020, October 14). Retrieved January 1, 2026, from [Link]

-

Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]

-

Importance of Fluorine in Benzazole Compounds - ResearchGate. (2025, October 15). Retrieved January 1, 2026, from [Link]

-

Van der Waals force - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]

-

Importance of Fluorine in Benzazole Compounds - MDPI. (2020, October 14). Retrieved January 1, 2026, from [Link]

-

The Vital Role of Fluorochemicals in Pharmaceutical R&D - Knowledge. (2025, August 30). Retrieved January 1, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 1, 2026, from [Link]

-

The Four Intermolecular Forces and How They Affect Boiling Points. (2010, October 1). Retrieved January 1, 2026, from [Link]

-

Intramolecular and intermolecular forces (article) - Khan Academy. (n.d.). Retrieved January 1, 2026, from [Link]

-

2-Chloro-6-fluorobenzoxazole - CAS Common Chemistry. (n.d.). Retrieved January 1, 2026, from [Link]

-

11.1 Intermolecular Forces | General Chemistry - YouTube. (2021, November 15). Retrieved January 1, 2026, from [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

-

Dipole moments - Stenutz. (n.d.). Retrieved January 1, 2026, from [Link]

-

Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia | Request PDF - ResearchGate. (2025, August 3). Retrieved January 1, 2026, from [Link]

-

Benzhydrol | C13H12O | CID 7037 - PubChem - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Importance of Fluorine in Benzazole Compounds [mdpi.com]

- 3. chigroup.site [chigroup.site]

- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Van der Waals forces | Intermolecular Interactions & Applications | Britannica [britannica.com]

- 13. Van der Waals force - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. kaibangchem.com [kaibangchem.com]

- 17. pharmacyjournal.org [pharmacyjournal.org]

A Theoretical Exploration of 3-Fluorobenzhydrol's Molecular Architecture: A Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the molecular structure of 3-Fluorobenzhydrol, a halogenated derivative of diphenylmethanol with significant potential in medicinal chemistry and materials science. We delve into the principles of computational chemistry to elucidate the conformational landscape, electronic properties, and spectroscopic signatures of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual understanding and a practical, step-by-step guide to the theoretical analysis of 3-Fluorobenzhydrol. By integrating established quantum chemical methods with a logical, self-validating workflow, we aim to provide a robust foundation for future experimental and in-silico studies.

Introduction: The Significance of Fluorinated Benzhydrols

Benzhydrol and its derivatives are key structural motifs in a wide array of pharmacologically active compounds and functional materials. The introduction of a fluorine atom, as in 3-Fluorobenzhydrol (C₁₃H₁₁FO), can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and electronic characteristics.[1][2] Understanding the precise three-dimensional arrangement of atoms and the distribution of electrons within 3-Fluorobenzhydrol is therefore paramount for predicting its behavior and designing novel applications.

This guide will systematically explore the molecular structure of 3-Fluorobenzhydrol through the lens of modern computational techniques. We will outline the theoretical basis for these methods, provide a detailed workflow for their application, and discuss the interpretation of the resulting data.

Theoretical Methodology: A Quantum Chemical Approach

To obtain accurate and quantitative data on the molecular system of 3-Fluorobenzhydrol, quantum chemical calculations are an indispensable tool.[3] Density Functional Theory (DFT) has emerged as a particularly powerful and versatile method, offering a favorable balance between computational cost and accuracy for organic molecules.[4]

The Rationale for DFT

DFT calculations allow us to model the electronic structure of molecules, providing insights into geometries, energies, and a host of other properties. The B3LYP hybrid functional, in conjunction with a Pople-style basis set such as 6-31G(d,p), has been shown to yield reliable results for a wide range of organic compounds and is an excellent starting point for the study of 3-Fluorobenzhydrol.[4] This combination effectively accounts for electron correlation and provides a good description of the molecular orbitals.

Computational Workflow

The theoretical investigation of 3-Fluorobenzhydrol's molecular structure can be broken down into a series of logical steps, as illustrated in the following workflow diagram.

Caption: A typical workflow for the theoretical study of a molecule like 3-Fluorobenzhydrol.

Step-by-Step Computational Protocol

-

Initial Structure Generation: A 3D model of 3-Fluorobenzhydrol is constructed using molecular modeling software. The initial geometry can be based on known structures of similar molecules like benzhydrol.[5]

-

Geometry Optimization: The initial structure is then optimized using the B3LYP/6-31G(d,p) level of theory. This process systematically alters the atomic coordinates to find the lowest energy conformation, representing the most stable molecular structure.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the vibrational (infrared and Raman) spectra of the molecule.

-

-

Conformational Analysis: The presence of rotatable bonds in 3-Fluorobenzhydrol (particularly the C-C and C-O bonds of the carbinol group) suggests the possibility of multiple stable conformers. A systematic conformational search or molecular dynamics simulation can be employed to identify other low-energy structures.

-

Electronic Property Calculation: Using the optimized geometry, a range of electronic properties can be calculated. These include:

-

Natural Bond Orbital (NBO) analysis: To investigate intramolecular interactions, charge distribution, and hybridization.

-

Molecular Electrostatic Potential (MEP) mapping: To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

-

Frontier Molecular Orbital (HOMO-LUMO) analysis: To determine the molecule's electronic reactivity and kinetic stability.

-

Predicted Molecular Structure and Properties

Optimized Geometry

The optimized geometry of 3-Fluorobenzhydrol is expected to feature a tetrahedral carbon atom at the center of the benzhydryl moiety, bonded to the two phenyl rings, a hydrogen atom, and the hydroxyl group. The presence of the fluorine atom on one of the phenyl rings will likely induce minor changes in the bond lengths and angles of that ring compared to the unsubstituted ring.

Table 1: Predicted Key Geometric Parameters for 3-Fluorobenzhydrol

| Parameter | Predicted Value | Justification |

| C-F Bond Length | ~1.35 Å | Typical for a C-F bond on an aromatic ring. |

| O-H Bond Length | ~0.97 Å | Characteristic of an alcohol O-H bond. |

| C-O Bond Length | ~1.43 Å | Typical for a C-O single bond in an alcohol. |

| Phenyl Ring Dihedral Angle | Variable | Dependent on the specific low-energy conformer. |

Conformational Landscape

The rotational freedom around the C-C bonds connecting the central carbon to the phenyl rings and the C-O bond will give rise to different conformers. The relative energies of these conformers will be determined by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and the fluorine atom or the pi-system of the phenyl rings.

Caption: Conformational isomers of 3-Fluorobenzhydrol can interconvert through bond rotation.

Electronic Properties and Reactivity

The fluorine atom, being highly electronegative, will act as an electron-withdrawing group, influencing the electron density distribution across the molecule.

-

NBO Analysis: This is expected to show a significant polarization of the C-F bond and a net negative charge on the fluorine atom.

-

MEP Map: The MEP map will likely reveal a region of negative electrostatic potential around the fluorine and oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group will be a site of positive potential.

-

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the electron-rich phenyl rings, while the Lowest Unoccupied Molecular Orbital (LUMO) may be distributed across the aromatic system. The energy gap between the HOMO and LUMO will provide an indication of the molecule's chemical reactivity.

Validation and Correlation with Experimental Data

A key aspect of theoretical studies is their validation against experimental data. For 3-Fluorobenzhydrol, the predicted vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra. Similarly, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can be correlated with experimental ¹H, ¹³C, and ¹⁹F NMR spectra. For instance, the characteristic O-H stretching frequency in the IR spectrum is a key feature that can be predicted and compared.[6]

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the study of 3-Fluorobenzhydrol's molecular structure. By employing DFT calculations, we can gain deep insights into its geometry, conformational preferences, and electronic properties. These theoretical predictions provide a valuable foundation for understanding the molecule's behavior and can guide future experimental work, including synthesis, spectroscopic characterization, and evaluation of its biological activity. Further studies could involve exploring its interactions with biological targets through molecular docking simulations or investigating its properties in different solvent environments.

References

-

Results of quantum-chemical calculations for the studied compounds 1-6. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantum chemical calculations and their uses. (2021). Research, Society and Development, 10(8), e54210817698. Retrieved from [Link]

-

Benzhydrol. (n.d.). PubChem. Retrieved from [Link]

-

Quantum Chemical Calculations, Topological Properties, ADME/Molecular Docking Studies, and Hirshfeld Surface Analysis on Some Organic UV-Filters. (2023). ACS Omega, 8(31), 28246–28260. Retrieved from [Link]

-

3-Fluorobenzhydrol. (n.d.). Tetrahedron. Retrieved from [Link]

-

The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][7]dioxin-6-yl)prop-2-en-1-one. (2022). IUCrData, 7(11). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 365-17-3 | 3-Fluorobenzhydrol | Tetrahedron [thsci.com]

- 3. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Rising Profile of 3-Fluorobenzhydrol: A Technical Guide to Emerging Research Opportunities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the vast array of fluorinated building blocks, 3-Fluorobenzhydrol is emerging as a molecule of significant interest. Its unique combination of a chiral diarylmethanol core and the electronic influence of a meta-positioned fluorine atom presents a compelling platform for the development of novel therapeutics, chiral catalysts, and advanced materials. This guide provides a senior-level perspective on the untapped research potential of 3-Fluorobenzhydrol, moving beyond its basic properties to explore tangible, high-impact research and development trajectories. We will dissect its synthetic versatility, delve into promising applications in drug discovery—particularly for Central Nervous System (CNS) disorders—and outline key methodologies for its asymmetric synthesis and derivatization. This document serves as a technical roadmap for scientists aiming to leverage the unique attributes of this versatile fluorinated intermediate.

Foundational Overview: The 3-Fluorobenzhydrol Scaffold

3-Fluorobenzhydrol, (3-fluorophenyl)(phenyl)methanol, is a secondary alcohol distinguished by its diaryl structure, where one aromatic ring is substituted with a fluorine atom at the meta position. This seemingly simple modification imparts profound changes to the molecule's physicochemical properties compared to its non-fluorinated parent, benzhydrol.

The fluorine atom's high electronegativity creates a strong, polarized C-F bond, which can modulate the molecule's pKa, lipophilicity, and metabolic stability.[1][2] These alterations are highly sought after in drug design, as they can lead to improved pharmacokinetic profiles, enhanced binding affinity to biological targets, and resistance to metabolic degradation.[3] The benzhydrol core itself is a well-established pharmacophore, present in numerous marketed drugs, particularly antihistamines and CNS-active agents.[4] The combination of these two features makes 3-Fluorobenzhydrol a privileged scaffold for future discovery efforts.

Table 1: Core Physicochemical Properties of 3-Fluorobenzhydrol

| Property | Value | Reference |

| CAS Number | 365-17-3 | [5][6] |

| Molecular Formula | C₁₃H₁₁FO | [5] |

| Molecular Weight | 202.22 g/mol | [5][6] |

| Melting Point | 26-27 °C | [6] |

| Boiling Point | 178-179 °C (at 16 Torr) | [6] |

| Appearance | White to off-white solid/liquid | [4] |

| Solubility | Soluble in common organic solvents | [4] |

Synthesis and Derivatization: Unlocking the Potential

The utility of a chemical scaffold is directly tied to its synthetic accessibility and the ease with which it can be diversified. 3-Fluorobenzhydrol excels in both regards.

Core Synthesis

The most common and industrially scalable method for synthesizing 3-Fluorobenzhydrol is the Grignard reaction. This involves the addition of a phenylmagnesium halide to 3-fluorobenzaldehyde. The causality behind this choice of reaction is its high yield, operational simplicity, and the ready availability of the starting materials.

Key Derivatization Pathways

The hydroxyl group of 3-Fluorobenzhydrol is the primary handle for derivatization, allowing for the introduction of a wide range of functionalities.

-

Etherification: Williamson ether synthesis can be employed to introduce alkyl or aryl groups, a common strategy for modulating solubility and creating ligands for various receptors.

-

Esterification: Reaction with acyl chlorides or carboxylic acids yields esters, which can act as prodrugs or introduce new points of interaction with biological targets.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles, such as amines, azides, or cyanides. This is a powerful method for building more complex molecules, such as piperazine-containing derivatives for CNS applications.[2]

Potential Research Area 1: Medicinal Chemistry & Drug Discovery

The structural similarity of the 3-fluorobenzhydryl moiety to the core of many CNS-active drugs makes this a particularly fertile area for research. The introduction of fluorine can enhance blood-brain barrier (BBB) penetration and improve metabolic stability.[7]

CNS-Active Agents

The benzhydryl group is a key component of drugs targeting dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET). By using 3-Fluorobenzhydrol as a starting material, novel analogs of compounds like modafinil or pipradrol can be synthesized. The fluorine substituent can alter the binding affinity and selectivity for these transporters, potentially leading to new treatments for ADHD, narcolepsy, or depression.

Furthermore, the synthesis of piperazine derivatives from 3-Fluorobenzhydrol is a promising avenue for developing novel antipsychotics or anxiolytics.[2][8] The piperazine moiety is a common feature in many successful CNS drugs, and its combination with the fluorobenzhydryl scaffold could yield compounds with improved efficacy and side-effect profiles.

Anticancer and Antiviral Agents

Recent research has shown that fluorinated benzimidazole and quinazoline derivatives possess potent anticancer activities.[2][9] 3-Fluorobenzhydrol can serve as a precursor to elaborate aryl structures that can be incorporated into these heterocyclic systems. For example, oxidation to 3-fluorobenzophenone followed by multi-step synthesis could lead to novel Aurora kinase B inhibitors.[2] Similarly, a Chinese patent describes the use of substituted 3-fluorophenyl methanol compounds in preparing drugs for treating cytomegalovirus infections, highlighting the potential in antiviral research.[10]

Potential Research Area 2: Asymmetric Synthesis and Chiral Resolution

3-Fluorobenzhydrol is a chiral molecule, and its enantiomers are likely to exhibit different pharmacological activities and metabolic profiles. The development of methods to access enantiomerically pure 3-Fluorobenzhydrol is therefore of high importance.

Asymmetric Reduction

The asymmetric reduction of the corresponding ketone, 3-fluorobenzophenone, is a direct route to enantiopure 3-Fluorobenzhydrol. Established methods like the Corey-Bakshi-Shibata (CBS) reduction or asymmetric transfer hydrogenation using chiral ruthenium catalysts are highly effective for related substrates and can be readily adapted.[11] These methods provide access to either enantiomer with high enantiomeric excess (ee).

Enzymatic Resolution

Kinetic resolution using enzymes, particularly lipases, is an increasingly popular method for obtaining chiral alcohols.[8][12][13] Racemic 3-Fluorobenzhydrol can be subjected to enantioselective acylation catalyzed by an immobilized lipase. One enantiomer is preferentially acylated, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. This method is often preferred for its mild reaction conditions and high selectivity.

Key Experimental Protocols

Protocol: Synthesis of 3-Fluorobenzhydrol via Grignard Reaction

Objective: To synthesize 3-Fluorobenzhydrol from 3-fluorobenzaldehyde and phenylmagnesium bromide.

Materials:

-

3-Fluorobenzaldehyde (1.0 eq)

-

Phenylmagnesium bromide (3.0 M solution in diethyl ether, 1.1 eq)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with 3-fluorobenzaldehyde dissolved in anhydrous diethyl ether.

-

Grignard Addition: The solution is cooled to 0 °C in an ice bath. The phenylmagnesium bromide solution is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The causality for slow, cooled addition is to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. This protonates the alkoxide intermediate and precipitates magnesium salts.

-

Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-Fluorobenzhydrol. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Enzymatic Kinetic Resolution of 3-Fluorobenzhydrol

Objective: To resolve racemic 3-Fluorobenzhydrol into its enantiomers using a lipase.

Materials:

-

Racemic 3-Fluorobenzhydrol (1.0 eq)

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Acyl donor (e.g., vinyl acetate, 1.5 eq)

-

Anhydrous solvent (e.g., toluene or hexane)

-

Molecular sieves (4 Å)

Procedure:

-

Reaction Setup: To a dry flask containing a magnetic stirrer, add racemic 3-Fluorobenzhydrol, anhydrous solvent, and molecular sieves (to ensure anhydrous conditions, which is critical for lipase activity).

-

Enzyme and Acyl Donor Addition: Add the immobilized lipase followed by the acyl donor. The flask is sealed and the mixture is stirred at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: The reaction is monitored over time (typically 24-72 hours) by taking small aliquots and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is stopped at approximately 50% conversion to achieve the highest possible ee for both products.

-

Work-up: Once the desired conversion is reached, the immobilized enzyme is removed by simple filtration. The enzyme can often be washed and reused, a key advantage of this method.

-

Separation and Purification: The solvent is removed under reduced pressure. The remaining mixture of the unreacted alcohol enantiomer and the esterified enantiomer is separated by flash column chromatography.

-

Deprotection (if needed): The separated ester can be hydrolyzed (e.g., using NaOH in methanol/water) to yield the other enantiomer of 3-Fluorobenzhydrol.

Toxicology and Metabolic Profile Insights

While specific toxicological data for 3-Fluorobenzhydrol is not extensively available, insights can be drawn from related fluorinated compounds. The primary metabolic pathways are likely to involve hydroxylation of one or both aromatic rings, followed by conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.[1][4]

A key consideration in the toxicology of fluorinated pharmaceuticals is the potential for defluorination, which could lead to the formation of toxic metabolites such as fluoroacetate.[14] However, the C-F bond on an aromatic ring is generally very stable and less prone to metabolic cleavage than aliphatic C-F bonds. Nevertheless, any drug development program involving 3-Fluorobenzhydrol derivatives must include thorough metabolic and toxicological profiling to assess any potential liabilities.

Future Outlook and Conclusion

3-Fluorobenzhydrol stands at the intersection of established medicinal chemistry principles and the ever-expanding field of organofluorine chemistry. Its potential as a versatile building block is clear, yet largely untapped. The most promising research avenues lie in its use as a precursor for novel CNS-active agents and in the development of its enantiomerically pure forms for stereoselective synthesis. The methodologies outlined in this guide provide a robust starting point for researchers to explore these areas. As the demand for more sophisticated and effective pharmaceuticals grows, scaffolds like 3-Fluorobenzhydrol will undoubtedly play an increasingly important role in the discovery pipeline. It is a molecule whose time for in-depth investigation has come.

References

-

Fluorine NMR studies of the metabolism of flumecinol (3-trifluoromethyl-alpha-ethylbenzhydrol). PubMed. Available at: [Link]

-

Metabolism of 14C-3-trifluoromethyl-alpha-ethylbenzhydrol in rats. PubMed. Available at: [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Available at: [Link]

- Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application. Google Patents.

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

- Enzymatic resolution process. Google Patents.

-

Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC - NCBI. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

- Process for producing benzhydrols. Google Patents.

-

Design, Synthesis and Biological Evaluation of Novel Fluoro-Substituted Benzimidazole Derivatives With Anti-Hypertension Activities. PubMed. Available at: [Link]

-

Metabolism and Toxicity of Fluorine Compounds. PMC - NCBI. Available at: [Link]

-

Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. MDPI. Available at: [Link]

-

3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. PMC - NCBI. Available at: [Link]

-

Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. MDPI. Available at: [Link]

-

(PDF) Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. PubMed. Available at: [Link]

-

Asymmetric synthesis of both mirror images of 3'-fluorothalidomide by enantiodivergent fluorination using a single, cinchona alkaloid. PubMed. Available at: [Link]

-

3-[5-(2-fluoro-phenyl)-[1][4][10]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Google Patents. Available at:

-

Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. Available at: [Link]

Sources

- 1. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. 3-FLUOROBENZHYDROL | 365-17-3 [chemicalbook.com]

- 7. Asymmetric synthesis of both mirror images of 3'-fluorothalidomide by enantiodivergent fluorination using a single, cinchona alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]

- 9. Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluorobenzhydrol via Grignard Reaction

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Fluorobenzhydrol

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] 3-Fluorobenzhydrol, a secondary alcohol featuring a fluorinated phenyl ring, serves as a critical building block for a variety of specialized chemical entities. Its synthesis via the Grignard reaction, a robust and versatile method for carbon-carbon bond formation, represents a cornerstone technique in organic synthesis.[3][4]

This document provides a comprehensive, in-depth protocol for the synthesis of 3-Fluorobenzhydrol. It is designed to equip researchers with not only a step-by-step procedure but also the underlying scientific rationale for each manipulation, ensuring a safe, efficient, and reproducible outcome. The protocol is divided into two primary stages: the formation of the phenylmagnesium bromide Grignard reagent and its subsequent nucleophilic addition to 3-fluorobenzaldehyde.

Reaction Scheme and Mechanism

The overall transformation involves a two-step process:

-

Formation of Phenylmagnesium Bromide: Bromobenzene reacts with magnesium metal in an anhydrous ether solvent to form the Grignard reagent, phenylmagnesium bromide.[5][6]

-

Nucleophilic Addition: The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde.[7][8]

-

Aqueous Workup: The resulting magnesium alkoxide intermediate is protonated during an acidic workup to yield the final product, 3-Fluorobenzhydrol.[9]

The general mechanism is depicted below:

Caption: General mechanism for the synthesis of 3-Fluorobenzhydrol.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Magnesium Turnings | High Purity | Sigma-Aldrich | Must be fresh and unoxidized. |

| Bromobenzene | Anhydrous, ≥99.5% | Acros Organics | Store over molecular sieves. |

| 3-Fluorobenzaldehyde | ≥98% | Alfa Aesar | Store under inert gas. |

| Diethyl Ether (anhydrous) | ≥99.7%, inhibitor-free | Fisher Scientific | Must be freshly distilled from a suitable drying agent or from a newly opened bottle.[10] |

| Tetrahydrofuran (THF) (anhydrous) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Alternative solvent to diethyl ether. |

| Iodine | Crystal, Reagent Grade | J.T. Baker | Used as an initiator.[1][5] |

| Hydrochloric Acid (HCl) | 37% (concentrated) | VWR | For workup. |

| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | Lab Prepared | For quenching the reaction.[3][11] |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | For drying the organic phase. |

| Deuterated Chloroform (CDCl₃) | For NMR analysis | Cambridge Isotope Labs |

Equipment

-

Three-neck round-bottom flask (oven-dried)[3]

-

Reflux condenser (oven-dried)[3]

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)[3]

-

Heating mantle with a temperature controller

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Causality Behind Experimental Choices: The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions.[10][13] Grignard reagents are potent bases and will react with even trace amounts of water, which would quench the reagent and significantly reduce the yield.[13][14] All glassware must be rigorously dried, and anhydrous solvents are essential.

-

Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and assembled while hot under a positive pressure of dry nitrogen or argon gas.[12][15] This ensures the removal of adsorbed water from the glass surfaces.

-

Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, the reflux condenser topped with a nitrogen/argon inlet, and the dropping funnel. Maintain a gentle flow of inert gas throughout the experiment.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine.[1][5] The iodine serves to etch the surface of the magnesium, removing the passivating magnesium oxide layer and exposing fresh, reactive metal.[16]

-

Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of this solution to the magnesium turnings.[1] The reaction is initiated when the brown color of the iodine disappears, the solution becomes cloudy and greyish, and gentle refluxing of the ether is observed.[1][17] If the reaction does not start, gentle warming with a heat gun or sonication in an ultrasonic bath may be necessary to initiate it.[1][17]

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a steady but gentle reflux.[1][3] The exothermic nature of the Grignard formation provides the necessary heat.[10][13] If the reaction becomes too vigorous, it can be moderated by cooling the flask in an ice bath.[1]

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.[1][3] The resulting solution of phenylmagnesium bromide will be cloudy and greyish-brown.

Part 2: Reaction with 3-Fluorobenzaldehyde and Workup

Causality Behind Experimental Choices: The addition of the Grignard reagent to the aldehyde is also exothermic and should be controlled to prevent side reactions. The workup procedure is designed to protonate the alkoxide intermediate and to dissolve the magnesium salts formed during the reaction.

-

Substrate Preparation: In a separate, dry flask, dissolve 3-fluorobenzaldehyde (0.9 equivalents relative to the Grignard reagent) in anhydrous diethyl ether. Transfer this solution to the dropping funnel on the reaction apparatus.

-

Addition: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the addition and to minimize the formation of byproducts. Slowly add the 3-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent.[1]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[3] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction.[3][11] This is a milder alternative to strong acids and helps to minimize the potential for dehydration of the product alcohol.[15]

-

Extraction: Transfer the mixture to a separatory funnel. If a precipitate of magnesium salts is present, a small amount of dilute HCl can be added to dissolve it.[3] Extract the aqueous layer with diethyl ether (3 x 50 mL).[3]

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water. Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[1][3]

-

Purification: The crude 3-Fluorobenzhydrol can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[3]

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 3-Fluorobenzhydrol.

Safety and Handling

-

Fire Hazard: Diethyl ether and tetrahydrofuran are extremely flammable and volatile.[10][13] All operations should be conducted in a well-ventilated fume hood, away from any open flames or ignition sources.[12][13]

-

Exothermic Reactions: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic and can become vigorous if the addition of reagents is too rapid.[12][13][18] An ice bath should always be on hand for immediate cooling.[10][13]

-

Reactivity: Grignard reagents are highly reactive and moisture-sensitive.[12] They can be pyrophoric in some cases. Handle under an inert atmosphere at all times.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[12][18][19]

-

Quenching: The quenching of the reaction should be performed slowly and with cooling to control the release of heat and any potential gas evolution.

Troubleshooting

| Issue | Probable Cause | Solution |

| Grignard reaction does not initiate | Inactive magnesium surface (oxide layer); wet glassware or solvent. | Use fresh magnesium turnings; ensure all glassware is scrupulously dried; use freshly opened or distilled anhydrous ether; gently warm the flask or use an ultrasonic bath to initiate.[1] |

| Low yield of 3-Fluorobenzhydrol | Grignard reagent was partially quenched by moisture or acidic protons from the aldehyde (enolization).[11] | Rigorously dry all glassware, solvents, and reagents. Maintain a positive pressure of inert gas. Add the aldehyde solution slowly at a low temperature. |

| Formation of biphenyl byproduct | Wurtz coupling reaction, favored by high concentrations of bromobenzene and higher temperatures.[1] | Add the bromobenzene solution slowly to maintain a low concentration. Avoid unnecessarily high temperatures during Grignard formation.[1] |

References

- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012).

- What are Grignard reagent preparation precautions during preparation? (2022). Quora.

- What precaution would you adopt while preparing a Grignard reagent? (2018). Quora.

- Developing SOPs for Hazardous Chemical Manipulations. (n.d.). DCHAS.org.

- Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. (n.d.). Benchchem.

- Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem.

- Preparation of phenylmagnesium bromide. (n.d.). PrepChem.com.

- Technical Support Center: Grignard Synthesis of Secondary Alcohols. (n.d.). Benchchem.

- Grignard Reaction. (n.d.). American Chemical Society.

- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). YouTube.

- Grignard Reaction. (n.d.). Web Pages.

- 7 - University of Georgia Office of Research. (n.d.). UGA.

- 14 Formation and reaction of a Grignard reagent. (n.d.).

- Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. (2022). Reddit.

- The Grignard Reaction. (n.d.).

- Grignard Reaction. (n.d.). Organic Chemistry Portal.

- Grignard Reaction. (n.d.). Web Pages.

- Grignard Reaction. (n.d.).

- reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide.

- Phenylmagnesium bromide. (n.d.). Wikipedia.

- Synthesis Of Grignard Reagent And Benzaldehyde. (n.d.). Bartleby.com.

- Application Notes and Protocols: Grignard Reaction of 3-Fluorocyclobutane-1-carbaldehyde for the Synthesis of Novel Secondary Alcohols. (n.d.). Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. quora.com [quora.com]

- 11. benchchem.com [benchchem.com]

- 12. dchas.org [dchas.org]

- 13. quora.com [quora.com]

- 14. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]

- 15. reddit.com [reddit.com]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. acs.org [acs.org]

- 19. research.uga.edu [research.uga.edu]

Application Note & Protocol Guide: Asymmetric Synthesis of Chiral 3-Fluorobenzhydrol

Executive Summary: The Strategic Importance of Chiral Fluorinated Benzhydrols

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Chiral diarylmethanols, such as 3-Fluorobenzhydrol, represent a privileged structural motif and a critical chiral building block for the synthesis of numerous pharmaceuticals, including antihistamines, anti-depressants, and calcium channel blockers. The stereochemistry of the hydroxyl group is frequently pivotal for biological activity, making the development of robust, scalable, and highly enantioselective synthetic routes a paramount objective in drug discovery and development.[3][4]

This guide provides an in-depth analysis and detailed protocols for the asymmetric synthesis of 3-Fluorobenzhydrol, focusing on two preeminent, field-proven catalytic methods: the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric (transfer) hydrogenation. We will dissect the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and outline the analytical workflows required to validate enantiopurity.

Method I: Corey-Bakshi-Shibata (CBS) Catalytic Reduction

The CBS reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[5] Developed by E.J. Corey, R. K. Bakshi, and S. Shibata, the reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[6][7]

Principle and Mechanistic Insight

The remarkable enantioselectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state. The causality of the stereochemical outcome is not arbitrary but a direct consequence of molecular organization:

-

Catalyst-Reductant Coordination: The borane reducing agent first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[7] This pre-coordination step activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.

-

Ketone Activation & Orientation: The prochiral ketone (3-fluorobenzophenone) then coordinates to the now more Lewis-acidic endocyclic boron atom. Steric repulsion dictates that the larger substituent of the ketone (the phenyl group) orients away from the bulky substituent on the catalyst's stereogenic center.[8]

-

Intramolecular Hydride Transfer: This precise geometric arrangement locks the substrate into a rigid, six-membered, chair-like transition state. The hydride is then delivered intramolecularly from the coordinated borane to only one face of the carbonyl, leading to the formation of the chiral alcohol with high predictability and enantiomeric excess (ee).[6][8]

The choice of the (S)- or (R)-catalyst directly determines whether the resulting alcohol will be (R)- or (S)-configured, respectively.

Figure 1: Simplified catalytic cycle for the CBS reduction.

Detailed Experimental Protocol: (R)-3-Fluorobenzhydrol

This protocol describes the synthesis of (R)-3-Fluorobenzhydrol using the (S)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials & Reagents:

-

3-Fluorobenzophenone (1.0 eq)

-

(S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq, ~10 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Initial Charge: Dissolve 3-fluorobenzophenone (e.g., 10 mmol, 2.00 g) in 40 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL of 1 M solution, 1.0 mmol, 0.1 eq) to the stirred solution.

-

Reductant Addition: Add the borane-dimethyl sulfide complex (0.6 mL, 6.0 mmol, 0.6 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the non-catalyzed, racemic reduction from competing with the desired catalytic pathway.

-

Reaction Monitoring: Stir the reaction at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 5 mL of methanol at 0 °C. Vigorous gas evolution (H₂) will occur.

-

Work-up: After gas evolution ceases, warm the mixture to room temperature. Add 20 mL of 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral alcohol.

Expected Performance Data

| Parameter | Typical Value | Notes |

| Catalyst Loading | 5 - 10 mol% | Higher loading may be needed for less reactive substrates. |

| Reaction Time | 1 - 5 hours | Monitored by TLC or LC-MS. |

| Temperature | 0 °C to RT | Lower temperatures generally improve enantioselectivity. |

| Chemical Yield | 90 - 98% | Post-purification. |

| Enantiomeric Excess (ee) | >95% ee | Determined by chiral HPLC analysis. |

Method II: Noyori Asymmetric Hydrogenation